

In-Depth Technical Guide: Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate*

Cat. No.: *B115241*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate**, a key intermediate in contemporary drug discovery and development. The document details its chemical structure, physicochemical properties, and a standard experimental protocol for its synthesis via the Buchwald-Hartwig amination. Furthermore, this guide outlines the compound's significant role as a versatile building block in the synthesis of pharmacologically active molecules, particularly G-protein coupled receptor (GPR) agonists. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are presented to facilitate its identification and quality assessment. The information is intended to support researchers in medicinal chemistry, process development, and pharmacological sciences.

Chemical Identity and Structure

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a bifunctional organic molecule featuring a piperazine core. One of the piperazine nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen is attached to a 4-iodophenyl

group, which provides a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.

Chemical Structure:

Caption: Chemical structure of **tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate**.

Table 1: General Properties

Property	Value	Reference
CAS Number	151978-66-4	[1][2]
Molecular Formula	C ₁₅ H ₂₁ IN ₂ O ₂	[1]
Molecular Weight	388.25 g/mol	[1]
Appearance	Off-white to light yellow solid	
Purity	≥97%	[1][2]

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.55 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.8 Hz, 2H), 3.59 (t, J=5.0 Hz, 4H), 3.15 (t, J=5.0 Hz, 4H), 1.49 (s, 9H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 154.8, 150.5, 137.8, 118.8, 83.5, 80.0, 49.5, 44.0, 28.5
Mass Spectrometry (ESI-MS)	m/z: 389.07 [M+H] ⁺

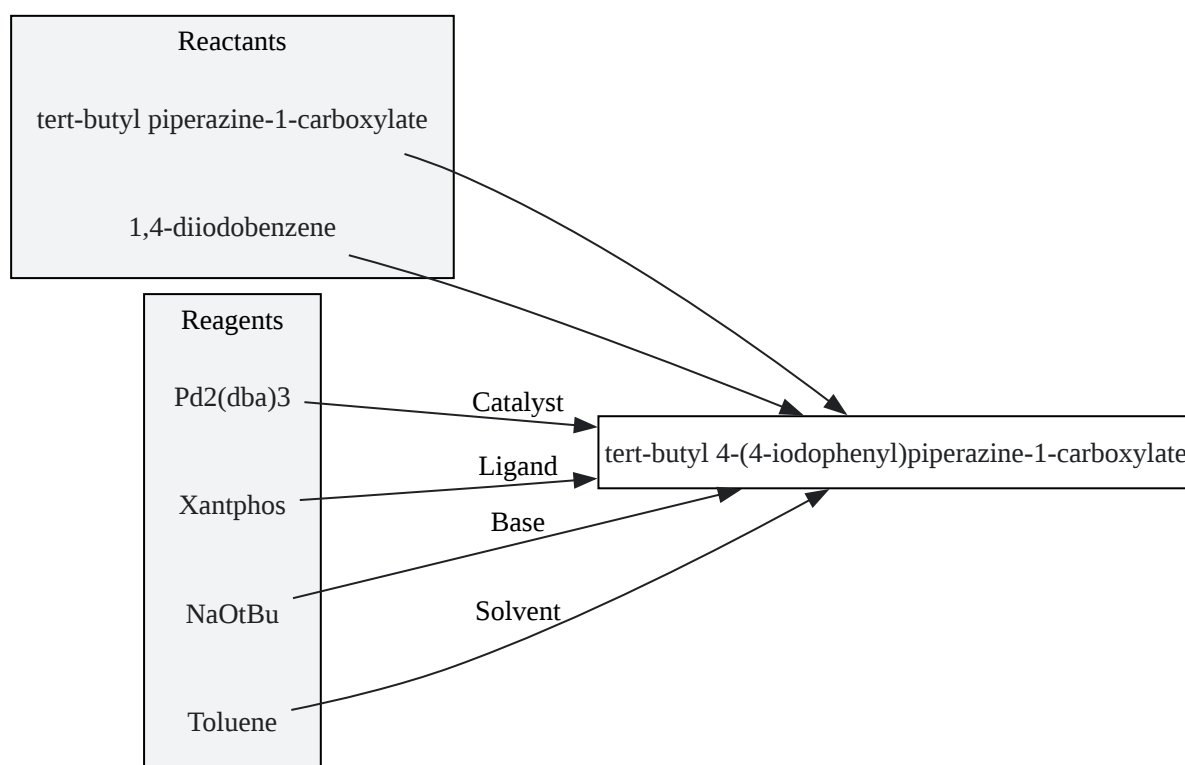
Note: The NMR data provided is based on predictions and analysis of closely related structures, as a definitive spectrum for this specific compound is not readily available in the cited literature.

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

The most common and efficient method for the synthesis of **tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate** is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:



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Caption: Synthesis of the target compound via Buchwald-Hartwig amination.

Experimental Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask is added 1,4-diiodobenzene (1.2 equivalents), tert-butyl piperazine-1-carboxylate (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 equivalents), and Xantphos (0.04 equivalents).
- **Solvent Addition:** Anhydrous toluene is added to the flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** The purified product is characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

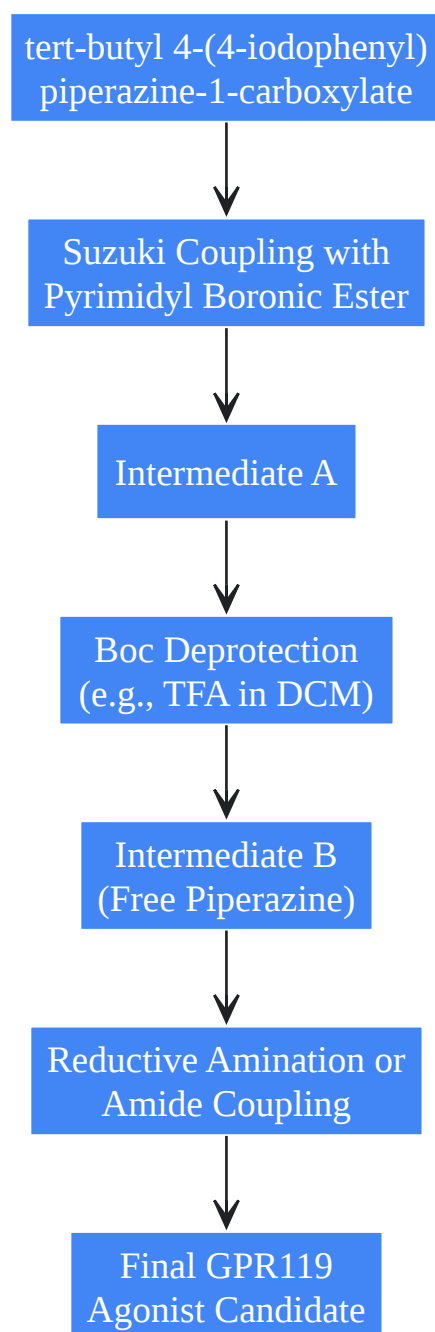
Role in Drug Discovery and Development

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of various drug candidates due to its versatile chemical handles. The Boc-protected piperazine allows for the introduction of diverse functionalities after deprotection, while the iodo-substituted phenyl ring is a prime substrate for further cross-coupling reactions, such as the Suzuki or Sonogashira couplings.

A significant application of this compound is in the development of GPR119 agonists, which are being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders.

Experimental Workflow: Synthesis of a GPR119 Agonist Precursor

The following workflow illustrates the use of **tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate** as a key building block in a multi-step synthesis.



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References

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